molecular formula C16H14ClNS2 B14184251 Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate CAS No. 926021-27-4

Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate

Cat. No.: B14184251
CAS No.: 926021-27-4
M. Wt: 319.9 g/mol
InChI Key: BAWNTJOLUYXQPX-UHFFFAOYSA-N
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Description

Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate is a complex organic compound characterized by its unique azetidine ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and chloro groups in the azetidine ring imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate typically involves the reaction of phenylazetidine with chloroform and a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Phenylazetidine, chloroform, and a base (e.g., sodium hydroxide).

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-25°C.

    Procedure: Phenylazetidine is dissolved in the solvent, followed by the addition of chloroform and the base. The reaction mixture is stirred for several hours until the formation of this compound is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the azetidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles (amines, thiols); reactions are carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted azetidine derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate involves its interaction with specific molecular targets, leading to various biological effects. The compound’s azetidine ring structure allows it to bind to enzymes and receptors, modulating their activity. The presence of the chloro group enhances its reactivity, facilitating interactions with nucleophilic sites on target molecules. These interactions can result in the inhibition or activation of specific biochemical pathways, contributing to the compound’s observed biological effects.

Comparison with Similar Compounds

Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate can be compared with other similar compounds, such as:

    Phenyl 3-chloroazetidine-1-carbodithioate: Lacks the additional phenyl group, resulting in different chemical properties and reactivity.

    Phenyl 3-phenylazetidine-1-carbodithioate:

    3-chloro-3-phenylazetidine-1-carbodithioate: Lacks the phenyl group on the azetidine ring, affecting its overall stability and reactivity.

The uniqueness of this compound lies in its combination of phenyl and chloro groups, which impart distinct chemical properties and make it a valuable compound for various research and industrial applications.

Properties

CAS No.

926021-27-4

Molecular Formula

C16H14ClNS2

Molecular Weight

319.9 g/mol

IUPAC Name

phenyl 3-chloro-3-phenylazetidine-1-carbodithioate

InChI

InChI=1S/C16H14ClNS2/c17-16(13-7-3-1-4-8-13)11-18(12-16)15(19)20-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

BAWNTJOLUYXQPX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=S)SC2=CC=CC=C2)(C3=CC=CC=C3)Cl

Origin of Product

United States

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